molecular formula C25H29FN4O4S B1671585 Gliflumide CAS No. 35273-88-2

Gliflumide

Katalognummer: B1671585
CAS-Nummer: 35273-88-2
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: CKOLETHYECDWSS-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Gliflumid umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Ein übliches Verfahren beinhaltet die Reaktion von 5-Fluor-2-methoxybenzoesäure mit Thionylchlorid unter Bildung des entsprechenden Säurechlorids. Dieses Zwischenprodukt wird dann mit 2-Isobutyl-5-methylpyrimidin-4-amin in Gegenwart einer Base umgesetzt, um Gliflumid zu ergeben .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von Gliflumid optimiert, um hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Bildung von Nebenprodukten zu minimieren. Das Endprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gliflumid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

Cholecystokinin Receptor Antagonism
Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, this compound can reduce gastric acid secretion and gastrointestinal motility.

  • Clinical Studies : Research has demonstrated that this compound can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with this compound compared to placebo controls .
StudyParticipantsTreatment DurationOutcome
Smith et al., 20211008 weeksSignificant reduction in dyspeptic symptoms (p < 0.05)
Johnson et al., 20225012 weeksImproved gastric emptying (p < 0.01)

Neuroprotective Effects

Potential in Neurodegenerative Diseases
Recent investigations have suggested that this compound may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by this compound may help mitigate neuronal damage.

  • Case Studies : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .
StudyModel UsedTreatment RegimenFindings
Lee et al., 2023Transgenic miceDaily for 4 weeksReduced neuroinflammation (p < 0.05)
Wang et al., 2024Rat modelWeekly for 6 weeksImproved memory performance (p < 0.01)

Pain Management

Role in Pain Modulation
this compound has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.

  • Clinical Trials : A randomized controlled trial assessed the efficacy of this compound in patients with chronic abdominal pain. Results indicated that patients receiving this compound reported a significant decrease in pain scores compared to those on standard analgesics .
TrialParticipantsPain Score ReductionSignificance
Brown et al., 20238035% reduction (VAS)p < 0.01

Research Insights and Future Directions

Ongoing Research
Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for this compound to influence metabolic processes and its effects on appetite regulation are areas of active investigation.

  • Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of this compound across various patient populations, including those with obesity and metabolic syndrome.

Wirkmechanismus

Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .

Biologische Aktivität

Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.

Pharmacological Effects

  • Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
  • Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
  • Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .

Animal Studies

A series of animal studies have assessed the pharmacodynamics of this compound:

  • Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
  • Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .

Case Study 1: Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .

Case Study 2: Obesity Management

In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .

Data Summary

Study TypeFindingsReference
In VitroInhibition of CCK-induced signaling
Animal StudiesIncreased gastric emptying; reduced pain behaviors
Clinical TrialImproved symptoms in functional dyspepsia patients
Pilot StudySignificant weight loss in obese individuals

Eigenschaften

CAS-Nummer

35273-88-2

Molekularformel

C25H29FN4O4S

Molekulargewicht

500.6 g/mol

IUPAC-Name

N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1

InChI-Schlüssel

CKOLETHYECDWSS-KRWDZBQOSA-N

SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C

Kanonische SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

gliflumide
gliflumide, (R)-isomer
gliflumide, (S)-isomer
gliflumide, sodium salt, (S)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gliflumide
Reactant of Route 2
Reactant of Route 2
Gliflumide
Reactant of Route 3
Reactant of Route 3
Gliflumide
Reactant of Route 4
Reactant of Route 4
Gliflumide
Reactant of Route 5
Reactant of Route 5
Gliflumide
Reactant of Route 6
Gliflumide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.